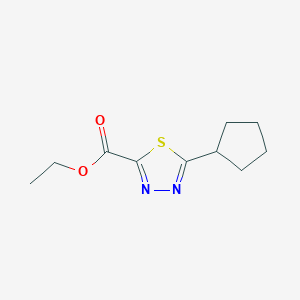

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopentyl group at the 5-position and an ethyl ester moiety at the 2-position. The cyclopentyl group introduces steric bulk and lipophilicity, distinguishing it from aryl or smaller alkyl-substituted analogs. This structural motif is significant in medicinal chemistry due to the thiadiazole ring's versatility in binding biological targets, often leveraged in drug discovery for antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-11-8(15-9)7-5-3-4-6-7/h7H,2-6H2,1H3 |

InChI Key |

GPCQBJLAAQZTKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate can be synthesized through the cyclization of diacylhydrazides using a source of sulfur such as phosphorus pentasulfide or Lawesson’s reagent . Another method involves the ring closure of appropriate tricarbonyl precursors using Lawesson’s reagent . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted synthesis and solvent-free conditions, are being explored to develop more efficient and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate, highlighting differences in substituents, physicochemical properties, and bioactivity:

Structural and Physicochemical Differences

- Substituent Effects: Electron-withdrawing groups (e.g., Cl): Lower melting points (132–134°C for chloro analog) due to reduced crystal packing efficiency compared to bulky cyclopentyl or aromatic groups . Aryl vs. Aliphatic Substituents: Phenyl and difluorophenyl analogs exhibit higher melting points (e.g., 184–186°C for triazole-linked derivatives in ) owing to π-π stacking, whereas cyclopentyl and ethyl analogs are more lipophilic, enhancing membrane permeability .

Key Research Findings

- Solubility Trends: Chloro and ethyl analogs exhibit higher solubility in ethanol and ether compared to aromatic or bulky aliphatic derivatives .

- Thermal Stability : Cyclopropane derivatives (predicted boiling point: 315.6°C) suggest higher volatility than cyclopentyl analogs, which likely have elevated boiling points due to increased molecular weight .

- SAR Insights : Electron-withdrawing groups on aryl rings enhance anticancer activity, while aliphatic substituents improve pharmacokinetic properties like half-life .

Biological Activity

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article provides an overview of the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Numerous studies have indicated that 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its effects against various cancer cell lines.

- In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells. For example, in a study by El-Naggar et al. (2011), derivatives of 1,3,4-thiadiazole were tested against Ehrlich Ascites Carcinoma (EAC) cells and demonstrated significant tumor growth inhibition after treatment for 14 days .

- Mechanism of Action : The anticancer activity is believed to be associated with the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression .

Antimicrobial Activity

Thiadiazole derivatives also possess notable antimicrobial properties. This compound has been assessed for its efficacy against various bacterial strains.

- Testing Against Bacteria : Research indicates that thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study conducted by Alam et al. (2011), a series of thiadiazole derivatives were synthesized and tested for their anticancer properties. This compound was included in this series and exhibited significant cytotoxic effects against several human cancer cell lines including lung (A549) and skin (SK-MEL-2) cancers.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thiadiazoles against pathogenic bacteria. The results indicated that compounds structurally similar to this compound displayed substantial antibacterial activity with minimal toxicity to human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.